Pruvanserin hydrochloride

5-HT2A receptor binding affinity neuroscience pharmacology

Inter-study variability in 5-HT2A pharmacology often stems from cross-antagonist differences in selectivity and functional bias. Pruvanserin hydrochloride eliminates this uncertainty: • >3,800-fold selectivity over human 5-HT2C receptors (IC₅₀ = 1,334 nM), avoiding the confounding 5-HT2C activation seen with ketanserin or pimavanserin. • Validated inverse agonist profile (IC₅₀ = 0.35 nM for human 5-HT2A binding) ensures consistent target engagement at low nanomolar concentrations. • Phase II clinical exposure data (NCT00259311) provides a translational anchor for preclinical sleep and cognition studies.

Molecular Formula C22H22ClFN4O
Molecular Weight 412.9 g/mol
CAS No. 443144-27-2
Cat. No. B121659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePruvanserin hydrochloride
CAS443144-27-2
Synonyms1-[(3-Cyano-1H-indol-7-yl)carbonyl]-4-[2-(4-fluorophenyl)ethyl]piperazine Monohydrochloride;  EMD 281014;  LSN 2420586;  LY 2422347 HCl;  LY 2422347 Hydrochloride; 
Molecular FormulaC22H22ClFN4O
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl
InChIInChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H
InChIKeyUYGNZRVLPYZLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pruvanserin Hydrochloride CAS 443144-27-2: Procurement-Grade 5-HT2A Antagonist for Neuroscience and Sleep Research


Pruvanserin hydrochloride (CAS 443144-27-2), also known as EMD 281014 hydrochloride or LY-2422347 hydrochloride, is a highly potent and selective serotonin 5-HT2A receptor antagonist [1]. It binds to human 5-HT2A receptors with an IC₅₀ of 0.35 nM and exhibits a >3,800-fold selectivity window over human 5-HT2C receptors (IC₅₀ = 1,334 nM) [2]. The compound is an indolecarboxamide derivative with the molecular formula C₂₂H₂₂ClFN₄O and a molecular weight of 412.89 g/mol [3]. Pruvanserin functions as an inverse agonist at the 5-HT2A receptor, inhibiting GTP-γ-S accumulation, and was originally developed by Merck KGaA and later licensed to Eli Lilly for clinical investigation in primary insomnia and related neuropsychiatric conditions [1][3].

Why Pruvanserin Hydrochloride Cannot Be Substituted with Generic 5-HT2A Antagonists in Procurement Protocols


Generic substitution among 5-HT2A antagonists is scientifically unsound due to substantial inter-compound variation in selectivity windows, inverse agonist vs. neutral antagonist functional profiles, and species-specific potency that directly impacts translational validity [1]. For example, pimavanserin (Ki = 0.087 nM) exhibits only ~5-fold selectivity over 5-HT2C receptors [2], whereas pruvanserin maintains >3,800-fold selectivity over human 5-HT2C receptors (IC₅₀ = 1,334 nM) and demonstrates negligible affinity for D2 dopamine receptors and IKr potassium channels . Furthermore, pruvanserin's functional inverse agonism at 5-HT2A receptors distinguishes it mechanistically from neutral antagonists such as ketanserin, resulting in different downstream signaling and behavioral outcomes in preclinical models [1]. These quantifiable differences in receptor selectivity, functional pharmacology, and cross-species potency mean that experimental outcomes cannot be reliably reproduced when substituting one 5-HT2A ligand for another.

Quantitative Comparative Evidence for Pruvanserin Hydrochloride vs. Alternative 5-HT2A Antagonists


5-HT2A Receptor Binding Affinity: Pruvanserin vs. Pimavanserin Head-to-Head Comparison

Pruvanserin exhibits sub-nanomolar binding affinity for human 5-HT2A receptors with an IC₅₀ of 0.35 nM (Ki = 0.87 nM) [1]. In direct comparison with pimavanserin, a structurally distinct 5-HT2A inverse agonist approved for Parkinson's disease psychosis, pimavanserin demonstrates approximately 4-fold higher absolute binding affinity (Ki = 0.087 nM) [2]. However, this higher absolute affinity does not translate to superior functional selectivity. Pruvanserin maintains a 5-HT2A functional potency of IC₅₀ = 9.3 nM for inhibiting 5-HT-stimulated GTP-γ-S accumulation in CHO cells expressing human 5-HT2A receptors [1].

5-HT2A receptor binding affinity neuroscience pharmacology

5-HT2A/5-HT2C Selectivity Ratio: Pruvanserin Demonstrates Superior Selectivity Over Pimavanserin

Pruvanserin demonstrates exceptional selectivity for 5-HT2A receptors over 5-HT2C receptors, with an IC₅₀ of 1,334 nM for human 5-HT2C receptors, yielding a selectivity window of >3,800-fold relative to its 5-HT2A IC₅₀ of 0.35 nM [1]. In contrast, pimavanserin exhibits only approximately 5-fold selectivity over 5-HT2C receptors (5-HT2A Ki = 0.087 nM; 5-HT2C Ki = 0.44 nM) [2]. Pruvanserin also displays negligible affinity for human D2 dopamine receptors and IKr potassium channels, a critical differentiation from less selective compounds .

receptor selectivity 5-HT2C off-target drug safety profiling

In Vivo Behavioral Efficacy: Pruvanserin DOI-Induced Head-Twitch Response Suppression vs. Ketanserin

Pruvanserin potently suppresses DOI (2,5-dimethoxy-4-iodoamphetamine)-induced head-twitch behavior in mice, a well-validated in vivo readout of 5-HT2A receptor activation, with an ID₅₀ of 0.01 mg/kg via subcutaneous administration and 0.06 mg/kg via oral administration [1]. This demonstrates excellent brain penetration and target engagement at low doses. In diabetic rat models, intrathecal injection of pruvanserin (20 µg) significantly alleviated tactile allodynia, with comparable efficacy to ketanserin (20 µg) but without the 5-HT2C cross-reactivity inherent to ketanserin [2].

in vivo pharmacology head-twitch response behavioral neuroscience

Preclinical Sleep Architecture Modification: Pruvanserin Increases Slow-Wave Sleep in Rats

Pruvanserin increases non-REM and slow-wave sleep (SWS) in rat models while decreasing REM sleep duration [1]. This effect is shared with other selective 5-HT2A antagonists, including volinanserin and eplivanserin, forming a class-level pharmacological signature for this receptor subtype [2]. However, pruvanserin distinguishes itself from volinanserin through its phenethylpiperazine structural scaffold, which confers distinct physicochemical and pharmacokinetic properties including a half-life of 3-5 hours following oral administration .

sleep research slow-wave sleep insomnia models

Clinical Development Stage: Pruvanserin Completed Phase II Trials for Primary Insomnia

Pruvanserin (as LY-2422347) completed randomized, double-blind, placebo-controlled Phase II clinical trials for the treatment of primary insomnia under Eli Lilly sponsorship (NCT00259311), evaluating doses of 5 mg and 15 mg [1]. This level of clinical validation exceeds that of most research-grade tool compounds and provides a robust translational bridge from preclinical findings to human pharmacology. Development was subsequently discontinued for commercial reasons, not safety concerns [2]. In contrast, pimavanserin (Nuplazid) achieved FDA approval for Parkinson's disease psychosis, while volinanserin and eplivanserin were discontinued at Phase II/III stages [3].

clinical development translational research drug repurposing

Non-Human Primate Validation: Pruvanserin Improves Working Memory in Aged Rhesus Monkeys

Pruvanserin (EMD 281014) improved delayed matching-to-sample (DMTS) accuracy in both young and aged rhesus monkeys, demonstrating cognitive-enhancing effects in a non-human primate model with high translational relevance to human neuropsychiatric conditions [1]. This represents a significant differentiation from many 5-HT2A antagonists whose cognitive effects have been characterized only in rodent models. Additionally, pruvanserin reduced L-DOPA-induced dyskinesia and psychosis-like behaviors in the MPTP-lesioned parkinsonian marmoset without impairing anti-parkinsonian efficacy [2].

cognitive neuroscience working memory non-human primate models

Recommended Research and Procurement Applications for Pruvanserin Hydrochloride CAS 443144-27-2


Sleep Maintenance Insomnia Research Requiring 5-HT2A-Specific Pharmacology

Pruvanserin is ideally suited for polysomnography and EEG studies investigating slow-wave sleep (SWS) enhancement in rodent models. Its >3,800-fold selectivity over 5-HT2C receptors [1] eliminates the confounding effects of 5-HT2C activation that complicate interpretation with less selective antagonists such as ketanserin. The compound's validated Phase II clinical exposure in primary insomnia (NCT00259311) [2] provides a translational anchor for preclinical-to-clinical study design. Procurement priority: High for academic and industry sleep neuroscience programs.

Cognitive Enhancement Studies in Non-Human Primate Models

For neuroscience programs investigating 5-HT2A-mediated cognitive enhancement, pruvanserin is distinguished by its demonstrated procognitive effects in rhesus monkey DMTS tasks [1]. This non-human primate validation is not available for volinanserin or eplivanserin, making pruvanserin the evidence-based choice for studies requiring high translational relevance to human cognition. The compound also reduces L-DOPA-induced dyskinesia in parkinsonian marmosets without compromising motor function [2]. Procurement priority: Essential for primate cognitive neuroscience and Parkinson's disease research programs.

Pain Research: 5-HT2A-Mediated Tactile Allodynia in Diabetic Neuropathy Models

Pruvanserin (20 µg intrathecal) demonstrates efficacy in alleviating tactile allodynia in streptozotocin-induced diabetic rat models [1]. Its high selectivity profile enables unambiguous attribution of anti-allodynic effects to 5-HT2A antagonism, whereas ketanserin's 5-HT2A/2C dual antagonism introduces mechanistic ambiguity. Procurement priority: Recommended for pain neuroscience groups studying serotonergic modulation of neuropathic pain.

GPCR Functional Assays Requiring Inverse Agonist Activity at 5-HT2A

Pruvanserin functions as an inverse agonist at 5-HT2A receptors, inhibiting basal and 5-HT-stimulated GTP-γ-S accumulation with an IC₅₀ of 9.3 nM in CHO cells expressing human 5-HT2A receptors [1]. This functional profile differentiates it from neutral antagonists and makes it suitable for studies of constitutive 5-HT2A receptor activity. Its IC₅₀ of 0.35 nM for human 5-HT2A binding [1] ensures robust target engagement at low nanomolar concentrations. Procurement priority: High for GPCR signaling and drug discovery programs investigating inverse agonism.

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